(3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
This compound is a brominated indole derivative fused with a thiazolidinone ring system. Its structure features a 5-bromo-substituted indole core linked via a conjugated double bond (3E configuration) to a 3-(4-bromophenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene moiety. The thioxo (C=S) and oxo (C=O) groups in the thiazolidinone ring contribute to its polarity and hydrogen-bonding capabilities, making it a candidate for applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
5-bromo-3-[3-(4-bromophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Br2N2O2S2/c18-8-1-4-10(5-2-8)21-16(23)14(25-17(21)24)13-11-7-9(19)3-6-12(11)20-15(13)22/h1-7,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEITVRQFNWKRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Br2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Condensation Reaction: The final step involves the condensation of the brominated thiazolidinone with an indole derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of indole-thiazolidinone hybrids. Below is a detailed comparison with structurally related analogs:
Structural and Substituent Variations
Physical and Spectral Data
Biological Activity
The compound (3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazolidinones , characterized by a thiazolidinone ring, an indole moiety, and bromine substituents. Its molecular formula is , and it exhibits a molecular weight of 477.4 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazolidinone Ring : Achieved by reacting a thiourea derivative with an α-haloketone under basic conditions.
- Condensation Reaction : The final step combines the brominated thiazolidinone with an indole derivative under acidic or basic conditions to yield the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. It modulates these targets by binding to their active sites or altering their conformation, which can lead to significant changes in cellular processes and pathways .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Specifically, thiazolidinones have been shown to inhibit bacterial growth and possess antifungal activity . The presence of bromine in the structure may enhance these effects due to increased lipophilicity and reactivity.
Anti-inflammatory Effects
Studies have demonstrated that thiazolidinone derivatives can possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer activity. Its structural components allow for interaction with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells. Further investigations are required to elucidate specific mechanisms and effectiveness .
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus .
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of thiazolidinone derivatives in animal models of arthritis, demonstrating reduced swelling and pain markers .
Comparative Analysis
| Property/Activity | (3E)-5-bromo Compound | Similar Thiazolidinones | Indole Derivatives |
|---|---|---|---|
| Antimicrobial Activity | Moderate | High | Variable |
| Anti-inflammatory | Significant | High | Low |
| Anticancer Potential | Promising | Moderate | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
